3-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
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Overview
Description
3-{6-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C31H28ClN5O7S and its molecular weight is 650.1. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Potential
The synthesis of various pyrimidine, quinazoline, and triazole derivatives, which are structurally related to the complex chemical compound , has been a subject of interest due to their potential antimicrobial and antitumor activities. For example, Abdelhamid et al. (2005) synthesized pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones and related derivatives, showcasing their potential antimicrobial activities (Abdelhamid, Elghandour, Ahmed, & Zaki, 2005). Similarly, Abu‐Hashem (2018) explored the synthesis of new furothiazolo pyrimido quinazolinones from natural precursors, evaluating their antimicrobial efficacy (Abu‐Hashem, 2018).
Drug Discovery and Design
The research also extends to drug discovery, particularly in designing inhibitors that target specific receptors or enzymes implicated in diseases. For instance, quinazolinones and pyrido[3,4-d]pyrimidin-4-ones have been identified as orally active and specific matrix metalloproteinase-13 inhibitors, potentially useful for treating osteoarthritis, as investigated by Li et al. (2008) (Li, Nahra, Johnson, Bunker, O'brien, Yue, Ortwine, Man, Baragi, Kilgore, Dyer, & Han, 2008). This showcases the compound's relevance in developing new therapeutic agents.
Synthesis and Structural Analysis
The chemical synthesis of these compounds, including the methods for creating novel heterocyclic structures, offers insights into the versatility and potential applications of such complex chemical entities. The ability to synthesize and modify these compounds allows for the exploration of their various biological activities and potential as therapeutic agents. For example, the work by Langer et al. (2001) on the efficient synthesis of 2,2′-biquinazoline-4,4′(3H,3′H)-diones through anthranilic acids highlights the innovative approaches to creating compounds with potential utility in drug development (Langer, Wuckelt, Döring, & Görls, 2001).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is a prevalent moiety in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.
Properties
IUPAC Name |
3-[6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN5O7S/c1-41-23-5-3-18(11-24(23)42-2)7-9-33-28(38)8-10-36-30(40)21-13-25-26(44-17-43-25)14-22(21)35-31(36)45-16-20-12-29(39)37-15-19(32)4-6-27(37)34-20/h3-6,11-15H,7-10,16-17H2,1-2H3,(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNNQVPKOJGCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=C(C=CC6=N5)Cl)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClN5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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